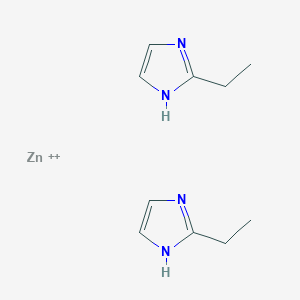
Monozinc(II) bis(2-ethyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Bis(2-éthyl-1H-imidazole)monozinc(II) est un composé de coordination comportant des ions zinc(II) coordonnés à deux ligands 2-éthyl-1H-imidazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Bis(2-éthyl-1H-imidazole)monozinc(II) implique généralement la réaction de sels de zinc(II) avec le 2-éthyl-1H-imidazole dans des conditions contrôlées. Une méthode courante consiste à dissoudre l'acétate de zinc(II) dans un solvant approprié, tel que l'éthanol, puis à ajouter le 2-éthyl-1H-imidazole à la solution. Le mélange réactionnel est agité à température ambiante ou à des températures légèrement élevées pour favoriser la formation du composé de coordination. Le produit est ensuite isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
La production industrielle du Bis(2-éthyl-1H-imidazole)monozinc(II) peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, le choix du solvant et les concentrations des réactifs, peut améliorer davantage la scalabilité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le Bis(2-éthyl-1H-imidazole)monozinc(II) peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les ligands imidazole peuvent être substitués par d'autres ligands, conduisant à la formation de différents composés de coordination.
Réactions d'oxydoréduction : Le centre zinc(II) peut participer à des réactions redox, bien qu'il soit généralement stable dans son état d'oxydation +2.
Réactions de complexation :
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le Bis(2-éthyl-1H-imidazole)monozinc(II) comprennent :
Ligands : Divers ligands, tels que les phosphines, les amines et autres hétérocycles, peuvent être utilisés dans les réactions de substitution.
Agents oxydants et réducteurs : Des agents comme le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans les réactions redox.
Solvants : Des solvants tels que l'éthanol, le méthanol et l'acétonitrile sont couramment utilisés dans ces réactions.
Principaux produits
Les principaux produits formés à partir de réactions impliquant le Bis(2-éthyl-1H-imidazole)monozinc(II) dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire de nouveaux composés de coordination avec différents ligands, tandis que les réactions redox peuvent entraîner la formation d'espèces zinc(0) ou zinc(II) avec des environnements de coordination modifiés.
Applications de la recherche scientifique
Le Bis(2-éthyl-1H-imidazole)monozinc(II) a une large gamme d'applications de recherche scientifique, notamment :
Catalyse : Le composé peut servir de catalyseur ou de précurseur de catalyseur dans diverses transformations organiques, telles que l'hydrogénation, l'oxydation et les réactions de couplage croisé.
Science des matériaux : Il peut être utilisé dans la synthèse de réseaux métallo-organiques (MOF) et de polymères de coordination, qui ont des applications dans le stockage de gaz, la séparation et la détection.
Chimie médicinale : L'environnement de coordination du composé peut être adapté pour interagir avec des cibles biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments et les applications thérapeutiques.
Études biologiques : Il peut être utilisé comme composé modèle pour étudier les interactions métal-ligand et leurs effets sur les systèmes biologiques.
Mécanisme d'action
Le mécanisme d'action du Bis(2-éthyl-1H-imidazole)monozinc(II) dépend de son application spécifique. En catalyse, le centre zinc(II) peut activer les substrats par coordination, facilitant diverses transformations chimiques. Dans les systèmes biologiques, le composé peut interagir avec les protéines, les enzymes ou les acides nucléiques, modifiant potentiellement leur fonction ou leur activité. Les ligands imidazole peuvent également participer à des liaisons hydrogène et à des interactions π-π, contribuant à la réactivité globale du composé et à son affinité de liaison.
Applications De Recherche Scientifique
Zinc(2+) bis(2-ethyl-1H-imidazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic transformations, including cycloadditions and polymerizations.
Biology: Zinc complexes with imidazole ligands are studied for their potential as enzyme mimics and inhibitors, particularly in metalloprotein research.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Zinc(2+) bis(2-ethyl-1H-imidazole) is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism by which zinc(2+) bis(2-ethyl-1H-imidazole) exerts its effects depends on the specific application. In catalysis, the zinc center often acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through coordination bonds and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Bis(imidazole)zinc(II) : Similaire au Bis(2-éthyl-1H-imidazole)monozinc(II), mais avec des ligands imidazole au lieu de 2-éthyl-1H-imidazole.
Bis(benzimidazole)zinc(II) : Présente des ligands benzimidazole, qui ont un cycle benzénique fusionné, offrant des propriétés électroniques et stériques différentes.
Bis(2-méthyl-1H-imidazole)zinc(II) : Contient des ligands 2-méthyl-1H-imidazole, qui ont un groupe méthyle au lieu d'un groupe éthyle.
Unicité
Le Bis(2-éthyl-1H-imidazole)monozinc(II) est unique en raison de la présence des ligands 2-éthyl-1H-imidazole, qui confèrent des propriétés stériques et électroniques distinctes par rapport à d'autres dérivés de l'imidazole. Ces propriétés peuvent influencer la réactivité, la stabilité et les interactions du composé avec d'autres molécules, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H16N4Zn+2 |
|---|---|
Poids moléculaire |
257.6 g/mol |
Nom IUPAC |
zinc;2-ethyl-1H-imidazole |
InChI |
InChI=1S/2C5H8N2.Zn/c2*1-2-5-6-3-4-7-5;/h2*3-4H,2H2,1H3,(H,6,7);/q;;+2 |
Clé InChI |
XPKATAROURDKHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1.CCC1=NC=CN1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)

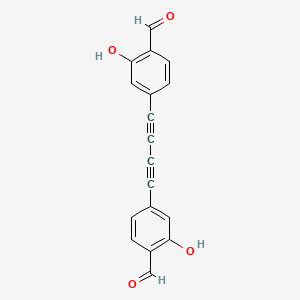
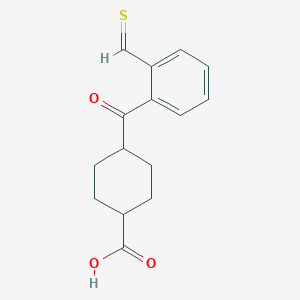

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
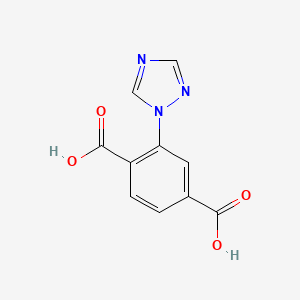

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
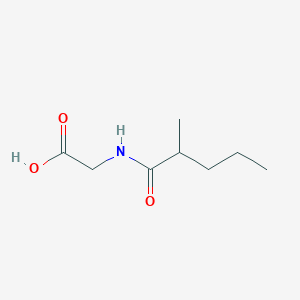
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)

